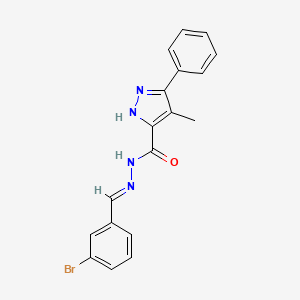![molecular formula C23H22N4O4 B5541264 2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5541264.png)
2-{4-[3-(1H-1,2,3-benzotriazol-1-yl)-2-hydroxypropoxy]phenyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemically significant molecules that incorporate both the benzotriazole moiety and the isoindole-1,3-dione structure. These components are known for their versatile chemical and physical properties, making them valuable in various applications in chemistry and materials science.
Synthesis Analysis
The synthesis of similar compounds typically involves reactions between 1H-benzotriazole and derivatives of isoindole-1,3-dione. For example, the reaction of 1H-benzotriazole with 2-bromomethylisoindole-1,3-dione has been used to prepare compounds with related structures (Wang et al., 2008). Additionally, hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from 3-sulfolene, illustrating the versatility in synthesizing isoindole derivatives (Tan et al., 2016).
Molecular Structure Analysis
The molecular structure of these compounds reveals significant features such as planarity and dihedral angles that influence their chemical behavior. For instance, the benzotriazole and isoindole units in some compounds are almost planar and form specific angles, contributing to their stability and reactivity (Wang et al., 2008).
Applications De Recherche Scientifique
Photophysical and Structural Properties
- Photophysical Studies : Studies on similar compounds, such as phthalimide derivatives, reveal their photophysical properties, including solvatochromic behavior, dipole moments, and fluorescence. Such properties are essential for applications in fluorescent materials and sensors (Akshaya et al., 2016; Deshmukh & Sekar, 2015).
- Crystal Structure Analysis : The crystal structure of similar isoindole derivatives has been analyzed to understand their stability and molecular interactions. This information is vital for designing new materials with desired physical and chemical properties (Takahashi et al., 1994).
Synthetic and Medicinal Chemistry
- Synthesis of Derivatives : Research on isoindole derivatives focuses on their synthesis, which is crucial for developing new pharmaceuticals and materials. For instance, the synthesis of antimicrobial and antibacterial agents from isoindole-dione derivatives indicates their potential in medicinal chemistry (Jat et al., 2006; Khalil et al., 2010).
- Liquid Crystal Research : The study of mesogenic Schiff bases derived from isoindoline-dione highlights their applications in liquid crystal technology, demonstrating the role of chemical synthesis in advancing materials science (Dubey et al., 2018).
Photostabilization and Fluorescence
- Photostabilizing Agents : Novel compounds combining benzotriazole UV-absorber and fluorescent units have been developed for polymer stabilization and brightening. Such studies underscore the compound's relevance in materials science, particularly in enhancing the durability and aesthetic properties of polymers (Bojinov & Panova, 2007).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-[3-(benzotriazol-1-yl)-2-hydroxypropoxy]phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4/c28-16(13-26-21-8-4-3-7-20(21)24-25-26)14-31-17-11-9-15(10-12-17)27-22(29)18-5-1-2-6-19(18)23(27)30/h1-4,7-12,16,18-19,28H,5-6,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIPYNXWAJDKAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=C(C=C3)OCC(CN4C5=CC=CC=C5N=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5541203.png)
![2-methyl-4-{4-[3-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541207.png)
![N-[5-(3-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B5541209.png)
![2-{1-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5541212.png)
![8-[(2-methyl-1,3-thiazol-5-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5541217.png)
![methyl 2-({N-[(4-methylphenyl)sulfinyl]phenylalanyl}amino)benzoate](/img/structure/B5541224.png)
![N'-{4-[(4-chlorobenzyl)oxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5541231.png)

![3-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5541236.png)
![N-(4-butoxyphenyl)-8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazole-3-carbothioamide](/img/structure/B5541242.png)
![ethyl 4-{[(2-ethylphenyl)amino]carbonyl}-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5541249.png)

![4-chloro-2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5541269.png)